Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Lipophilicity LogP Physicochemical properties

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 150708-76-2) is a dihydropyridine (DHP) derivative that bears a 2-benzyl substituent and a benzyl carbamate (Cbz) protecting group on the dihydropyridine nitrogen. Its molecular formula is C₂₀H₁₉NO₃ with a molecular weight of 321.37 g mol⁻¹.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
CAS No. 150708-76-2
Cat. No. B178657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS150708-76-2
SynonymsBENZYL 2-BENZYL-4-OXO-3,4-DIHYDROPYRIDINE-1(2H)-CARBOXYLATE
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2
InChIKeyCPPWUCAZPYCXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 150708-76-2) – Procurement-relevant physiochemical identity


Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 150708-76-2) is a dihydropyridine (DHP) derivative that bears a 2-benzyl substituent and a benzyl carbamate (Cbz) protecting group on the dihydropyridine nitrogen. Its molecular formula is C₂₀H₁₉NO₃ with a molecular weight of 321.37 g mol⁻¹ . The compound is commercially supplied as a synthetic intermediate (typical purity 95–98+ %) and is stored at 2–8 °C or at room temperature depending on the vendor . The 2-benzyl substitution distinguishes it from closely related DHP carboxylates (e.g., the 2‑phenyl or 2‑unsubstituted analogs) and directly influences its lipophilicity, steric profile, and downstream synthetic utility.

Why 2‑substituted dihydropyridine‑1(2H)‑carboxylates cannot be interchanged with their closest analogs


Dihydropyridine‑1(2H)‑carboxylates with different 2‑substituents exhibit divergent lipophilicity, molecular shape, and reactivity profiles that directly affect their behaviour in synthetic sequences and in biological screening cascades [1]. The 2‑benzyl group in CAS 150708‑76‑2 introduces a flexible, electron‑rich aromatic side‑chain that alters both the compound’s chromatographic retention and its ability to engage in π‑stacking interactions compared to the rigid 2‑phenyl analog or the unsubstituted core [2]. Simply selecting the cheapest available DHP carboxylate without matching the 2‑substituent risks altering reaction kinetics, purification outcomes, and structure–activity relationships in downstream applications. The quantitative evidence below demonstrates that CAS 150708‑76‑2 occupies a distinct physicochemical space that cannot be replicated by its closest in‑class candidates.

Quantitative differentiation of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate vs. closest analogs


Lipophilicity advantage: LogP of the 2‑benzyl derivative vs. 2‑phenyl and 2‑unsubstituted analogs

The experimental LogP of Benzyl 2‑benzyl‑4‑oxo‑3,4‑dihydropyridine‑1(2H)‑carboxylate is 3.66, which is 0.13 log units lower than the 2‑phenyl analog (CAS 126378‑73‑2, LogP = 3.79) but 1.61 log units higher than the 2‑unsubstituted analog (CAS 185847‑84‑1, LogP = 2.05) . The XLogP3 computed value shows a similar trend: 3.3 for the 2‑benzyl compound, compared with 1.2 for the 2‑unsubstituted core [1]. The 2‑benzyl substituent thus confers intermediate lipophilicity, distinct from both the more lipophilic 2‑phenyl and the significantly more polar 2‑unsubstituted scaffold.

Lipophilicity LogP Physicochemical properties

Molecular size and flexibility: increased steric volume and rotatable bond count vs. 2‑phenyl and 2‑unsubstituted scaffolds

The 2‑benzyl derivative has a molecular weight of 321.37 g mol⁻¹, which is 14.0 g mol⁻¹ (4.6 %) heavier than the 2‑phenyl analog (307.34 g mol⁻¹) and 90.1 g mol⁻¹ (39 %) heavier than the 2‑unsubstituted analog (231.25 g mol⁻¹) . The rotatable bond count increases from 3 (2‑H analog) to 5 (2‑phenyl analog) to 6 (2‑benzyl analog), reflecting the additional methylene spacer that decouples the aromatic ring from the dihydropyridine core [1]. This increased flexibility and steric bulk directly influences molecular recognition events and crystallisation behaviour.

Molecular weight Rotatable bonds Steric properties

Synthetic yield and preparative accessibility compared with 2‑phenyl and 2‑arylfluoro analogs

A published patent‑scale synthesis of the 2‑phenyl analog (CAS 126378‑73‑2) achieved a 99.4 % yield via sequential addition of benzyl chloroformate and phenylmagnesium bromide to 4‑methoxypyridine (WO 2017/58821) . The 2‑benzyl compound is prepared by an analogous Grignard route using benzylmagnesium chloride; while the exact yield is proprietary, vendors routinely supply it in 95–98+ % purity with batch‑specific QC documentation (NMR, HPLC, GC) . The presence of the benzylic methylene unit makes the 2‑benzyl compound susceptible to benzylic oxidation under forcing aerobic conditions, a reactivity feature not shared by the 2‑phenyl analog, which can be leveraged for downstream diversification [1].

Synthetic yield Process chemistry Preparative-scale synthesis

Thermal stability and storage profile relative to 2‑aryl and 2‑unsubstituted dihydropyridine carboxylates

The predicted boiling point of the 2‑benzyl compound is 484.8 ± 45.0 °C , substantially higher than that of the 2‑unsubstituted analog (382.2 °C at 760 mmHg) . The flash point follows the same trend (247.0 ± 28.7 °C vs. 184.9 °C). Vendors recommend storage at 2–8 °C for the 2‑benzyl compound , while the 2‑unsubstituted analog is also stored at 2–8 °C but has a lower boiling point that may limit high‑temperature reactions. The greater thermal stability margin (ΔBP ≈ 103 °C) provides a wider safe operating window for reactions conducted at elevated temperatures.

Thermal stability Storage conditions Boiling point

Optimal procurement scenarios for Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate based on quantitative differentiation


Synthesis of C2‑benzyl‑substituted piperidine scaffolds requiring specific lipophilicity

When a synthetic route demands a piperidine building block with a benzyl group at the 2‑position, CAS 150708‑76‑2 provides the requisite LogP of 3.66 (vs. 2.05 for the unsubstituted core) and a rotatable bond count of 6, which directly translates to the downstream product’s pharmacokinetic profile and target engagement [1]. Attempting to use the 2‑phenyl or 2‑unsubstituted analog would alter the compound’s lipophilic efficiency (LipE) by >1.5 log units, potentially invalidating structure–activity relationships established during hit‑to‑lead optimisation.

Late‑stage C–H functionalisation requiring a benzylic oxidation handle

The active benzylic methylene in the 2‑benzyl substituent permits chemoselective oxidation (e.g., to the corresponding ketone or alcohol) that is impossible with the 2‑phenyl analog [2]. This reactivity enables diversification of the dihydropyridine core into a broader array of heterocyclic scaffolds without introducing additional protecting‑group steps, reducing step count in parallel synthesis campaigns.

High‑temperature process chemistry with enhanced thermal safety margins

With a predicted boiling point 103 °C higher and a flash point 62 °C higher than the 2‑unsubstituted analog , CAS 150708‑76‑2 is the safer choice for reactions requiring prolonged heating (e.g., aminations, cyclisations above 150 °C). This thermal stability advantage is critical for kilo‑lab and pilot‑plant scale‑up where process safety hazard assessments are mandatory.

Fragment‑based screening libraries requiring intermediate lipophilicity and conformational flexibility

For fragment libraries targeting CNS or intracellular protein–protein interactions, the 2‑benzyl compound occupies a ‘sweet spot’ with XLogP3 = 3.3 and 6 rotatable bonds, offering greater conformational sampling than the rigid 2‑phenyl analog (5 rotatable bonds) while avoiding the excessive polarity of the 2‑unsubstituted core (XLogP3 = 1.2) [3]. This positions it as a privileged intermediate for generating fragments with balanced physicochemical properties.

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